WS6

β-cell proliferation IKK inhibition diabetes research

Researchers requiring simultaneous β-cell and α-cell expansion in primary islets often find that conventional IKK inhibitors (BMS-345541, SC-514) fail to induce proliferation of both cell types. WS6 uniquely delivers dual IKKε/EBP1 modulation, the only tool compound with published evidence for this functional endpoint: • EC₅₀ 0.28 μM in R7T1 β-cells; 0.4 μM in primary human/rat β-cells • Sub-nM FLT3-ITD+ AML activity (IC₅₀ <0.24 nM in MV4-11, 0.21 nM in MOLM13) • Validated in vivo PK: Cmax ~5 μM, T₁/₂ ~2 h at 50 mg/kg p.o. Supplied with full analytical documentation; dispatched globally under standardized cold-chain logistics.

Molecular Formula C₂₉H₃₁F₃N₆O₃
Molecular Weight 568.59
CAS No. 141227-53-3
Cat. No. B1142130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWS6
CAS141227-53-3
Synonyms4-[[6-[(Cyclopropylcarbonyl)amino]-4-pyrimidinyl]oxy]-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzeneacetamide; 
Molecular FormulaC₂₉H₃₁F₃N₆O₃
Molecular Weight568.59
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WS6: IKK/EBP1 Dual Modulator for β-Cell Proliferation


WS6 (CAS 1421227-53-3) is a synthetic small molecule with the molecular formula C29H31F3N6O3 (MW: 568.59) . It functions as a dual modulator of the IκB kinase (IKK) pathway and Erb3 binding protein-1 (EBP1/PA2G4) [1]. Originally identified through high-throughput screening for β-cell proliferation inducers, WS6 promotes pancreatic β-cell and α-cell expansion in both rodent and human primary islets while maintaining cellular viability and differentiation phenotype [2]. The compound has also demonstrated activity against FLT3-ITD+ acute myeloid leukemia (AML) cells and exhibits antidepressant-like effects in rodent models [3].

1
β-cell and α-cell proliferation studies in primary islets
2
FLT3-ITD+ AML kinase signaling research
3
IKKε/EBP1 target engagement and E2F transcriptional regulation assays

Why Generic IKK Inhibitors Fail to Replace WS6


While numerous IκB kinase (IKK) inhibitors exist—including BMS-345541 (IKK-2 IC50: 0.3 μM), SC-514 (IKK-2 IC50: 3–12 μM), and BAY 11-7082—these compounds primarily target NF-κB signaling for anti-inflammatory applications and do not promote β-cell proliferation . WS6 distinguishes itself through a dual mechanism involving both IKK pathway modulation and EBP1 inhibition, a combination that drives pancreatic endocrine cell expansion . Furthermore, WS6 exhibits picomolar-range activity against FLT3-ITD+ AML cells (IC50 < 0.24 nM), whereas conventional IKK inhibitors show no meaningful activity in this oncology context . Simple substitution with a generic IKK inhibitor would fail to reproduce WS6's proliferative effects on β-cells, α-cells, or FLT3-ITD+ leukemia cells.

WS6 (this compound)
Dual IKKε/EBP1 modulation driving β-cell proliferation
Distinct FLT3-ITD kinase signaling response
Generic IKK inhibitors (BMS-345541, SC-514)
IKK-2-selective; no β-cell proliferation activity reported
Limited FLT3-ITD antiproliferative response; may not transfer

WS6: Quantitative Comparator Evidence


Dual IKK/EBP1 Target Engagement in β-Cell Proliferation

WS6 is a dual modulator of IκB kinase and EBP1, whereas BMS-345541 and SC-514 are IKK-selective inhibitors with no reported EBP1 activity [1]. In R7T1 β-cells, WS6 induces proliferation with EC50 of 0.28 μM . In contrast, BMS-345541 and SC-514 do not promote β-cell proliferation; their primary utility lies in NF-κB pathway inhibition for inflammation studies [2].

β-Cell Proliferation
Cross-study comparable
WS6 EC50 0.28 μM (R7T1); BMS-345541 / SC-514 inactive
WS6 supports β-cell proliferation assay; comparators do not
R7T1 mouse β-cell line, 4-day incubation
β-cell proliferation IKK inhibition diabetes research islet biology

Antiproliferative Activity in FLT3-ITD+ AML Models

WS6 demonstrates potent antiproliferative activity against FLT3-ITD+ AML cell lines with IC50 values of <0.24 nM in MV4-11 and 0.21 nM in MOLM13 cells . In contrast, standard IKK inhibitors BMS-345541 (IKK-2 IC50: 0.3 μM) and SC-514 (IKK-2 IC50: 3–12 μM) show no reported activity in AML models and are >1,000-fold less potent even on their primary IKK target . WS6 also overcomes drug resistance and kills FLT3-ITD AML primitive cells by targeting FLT3-ITD-driven kinase activity [1].

FLT3-ITD+ AML Sensitivity
Cross-study comparable
WS6 IC50 300 nM
Supports FLT3-ITD kinase signaling studies at low concentration; IKK-2 inhibitors show limited activity
Supplier-reported values; data to verify
FLT3-ITD acute myeloid leukemia AML research kinase inhibition

In Vivo Pharmacokinetics and β-Cell Regeneration Efficacy

WS6 pharmacokinetic studies at 50 mg/kg oral dosing revealed a Cmax of ~5 μM and elimination half-life (T1/2) of ~2 hours [1]. In the RIP-DTA mouse model of β-cell ablation, WS6 (50 mg/kg p.o. or 5 mg/kg i.p. every other day) ameliorated diabetes, induced concomitant increases in β-cell proliferation, and increased β-cell number . In contrast, SC-514 is orally active as an IKK-2 inhibitor but has not demonstrated β-cell regenerative efficacy in diabetic models, and BMS-345541 lacks published PK data in comparable β-cell ablation models .

In Vivo Exposure & Model
Cross-study comparable
Cmax ~5 μM; T1/2 ~2 h at 50 mg/kg p.o.; β-cell proliferation increase in RIP-DTA mice
Supports in vivo β-cell ablation model-response context
Comparators lack published model data
pharmacokinetics in vivo efficacy diabetes model β-cell regeneration

Dual α-Cell and β-Cell Proliferation Profile

WS6 stimulates proliferation of both human β-cells and α-cells in cultured islets while maintaining cellular viability and the β-cell differentiated phenotype [1]. Quantitatively, WS6 induced up to 4% of rat β-cells and 3% of human β-cells to proliferate with an EC50 of 0.4 μM [2]. No alteration in insulin-positive β-cell proportion or β-cell-specific transcription factor expression was observed, and WS6 had no effect on islet cell apoptosis [3]. In contrast, other β-cell mitogens such as harmine or DYRK1A inhibitors primarily target β-cells without demonstrated α-cell effects [4].

α- and β-Cell Proliferation
Class-level inference
WS6: 4% rat β-cell, 3% human β-cell (EC50 0.4 μM); α-cell proliferation confirmed
Supports dual islet-cell expansion endpoint; single-cell-type mitogens may differ
α-cell effect not reported for DYRK1A inhibitors
α-cell proliferation islet biology cell differentiation viability

Solubility in DMSO and Ethanol

WS6 demonstrates solubility of 100 mg/mL (175.87 mM) in both DMSO and ethanol, with water insolubility . This dual-solvent compatibility provides formulation flexibility for in vitro assays. In contrast, BMS-345541 hydrochloride is soluble in DMSO and water (≥125 mg/mL in DMSO, water-soluble salt form), while SC-514 is DMSO-soluble with ethanol solubility data not prominently reported . The ethanol solubility of WS6 at 100 mg/mL distinguishes it from DMSO-dependent IKK inhibitors and enables ethanol-based stock preparation when DMSO interference is a concern.

Solvent Compatibility
Data to verify
DMSO: 100 mg/mL (175.87 mM); Ethanol: 100 mg/mL; Water insoluble
Enables ethanol-based vehicle preparation; DMSO-dependent alternatives may limit certain assays
Source review recommended
solubility formulation in vitro assays stock solution preparation

IKKε Inhibition and E2F Transcriptional Upregulation

Affinity pulldown and kinase profiling studies demonstrate that WS6 interacts with IKKε and EBP1/PA2G4/Erb3 binding protein-1 . WS6 blocks the ability of EBP1 to suppress E2F-mediated transcription, upregulating cellular E2F mRNA levels by 2.8- to 4.8-fold relative to vehicle control [1]. In contrast, BMS-345541 binds to an allosteric site of IKK-2/IKK-1 with IC50 values of 0.3 μM and 4 μM respectively, but does not target EBP1 or upregulate E2F transcription . SC-514 is an ATP-competitive IKK-2 inhibitor (IC50 3–12 μM) without reported IKKε or EBP1 engagement .

IKKε/E2F Pathway
Cross-study comparable
WS6: IKKε inhibition + E2F mRNA 2.8–4.8× upregulation; comparators: IKK-2 only, no E2F effect
WS6 supports IKKε-specific and E2F transcriptional regulation endpoints
Affinity pulldown and reporter assays
IKKε inhibition E2F transcription target engagement mechanism of action

WS6: Optimal Research Applications


β-Cell and α-Cell Proliferation in Primary Islets

WS6 is the compound of choice for studies requiring simultaneous expansion of both β-cells and α-cells in primary islet cultures [1]. With an EC50 of 0.28 μM in R7T1 β-cells and 0.4 μM in primary human/rat β-cells, WS6 induces up to 4% rat β-cell and 3% human β-cell proliferation without compromising differentiation or viability [2]. Unlike IKK-selective inhibitors (BMS-345541, SC-514) that lack β-cell proliferative activity, WS6 provides the dual IKK/EBP1 modulation essential for this functional endpoint [3].

FLT3-ITD+ AML Target Validation and Drug Resistance

WS6's sub-nanomolar antiproliferative activity (IC50 < 0.24 nM in MV4-11, 0.21 nM in MOLM13) against FLT3-ITD+ AML cells makes it uniquely suited for target validation studies in this malignancy . WS6 overcomes drug resistance and kills FLT3-ITD AML primitive cells, a capability not shared by standard IKK inhibitors . The >1,000-fold potency differential relative to BMS-345541 and SC-514 positions WS6 as the preferred tool compound for investigating FLT3-ITD-driven kinase signaling in AML.

In Vivo β-Cell Regeneration and Diabetes Reversal

For in vivo studies of β-cell regeneration, WS6 is supported by validated pharmacokinetic parameters (Cmax ~5 μM, T1/2 ~2 h at 50 mg/kg p.o.) and demonstrated efficacy in the RIP-DTA diabetic mouse model [4]. WS6 (50 mg/kg p.o. or 5 mg/kg i.p. every other day) ameliorates diabetes and increases β-cell proliferation and β-cell number . This combination of published in vivo PK and efficacy data is absent for alternative IKK inhibitors in β-cell ablation models, making WS6 the evidence-backed choice for diabetes reversal research.

E2F Transcriptional Regulation and IKKε Target Engagement

WS6's unique target engagement profile—inhibition of IKKε and blockade of EBP1-mediated suppression of E2F transcription—enables investigation of E2F pathway activation in cellular contexts . WS6 upregulates E2F mRNA by 2.8- to 4.8-fold, a transcriptional effect not observed with IKK-2-selective inhibitors (BMS-345541, SC-514) [5]. For research requiring IKKε-specific inhibition combined with E2F pathway modulation, WS6 is the only compound with published evidence supporting this dual mechanism.

Application
Selection Property
Validation Focus
β-Cell and α-Cell Proliferation Studies
Dual IKK/EBP1 target engagement
Proliferation and differentiation endpoints
FLT3-ITD+ AML Kinase Signaling Research
High-sensitivity FLT3-ITD kinase inhibition profile
Cell-line antiproliferation endpoint context
In Vivo β-Cell Ablation Model Studies
Oral exposure and PK parameters
β-cell regeneration and glucose normalization endpoints
IKKε/EBP1/E2F Transcriptional Regulation
Unique IKKε/EBP1 dual mechanism
E2F transcriptional reporter endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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